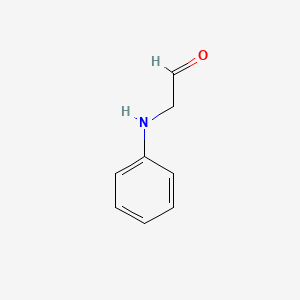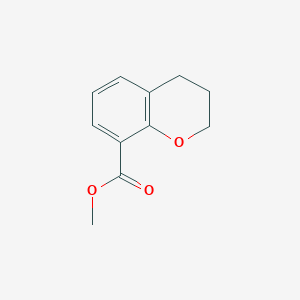
(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with methyl groups and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may include the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borates, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
Chemistry: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, particularly diols. This property makes it useful as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can interact with serine or threonine residues in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex.
Comparison with Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar structure but with different substitution patterns.
(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: Contains a pyrrolidine group instead of methyl groups.
(2,6-Dimethoxy-4-methylphenyl)boronic acid: Different aromatic ring structure with methoxy groups.
Uniqueness: (1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H10BNO3 |
|---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(1,5-dimethyl-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4,11-12H,1-2H3 |
InChI Key |
DPSQRIMOCNUEIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=O)C(=C1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


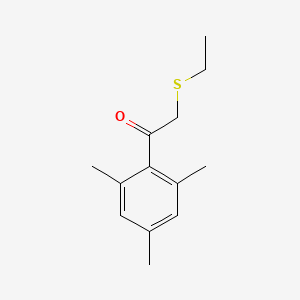
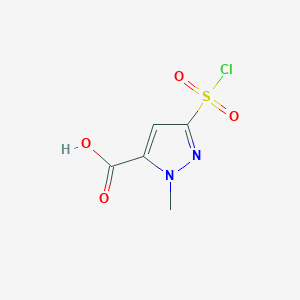
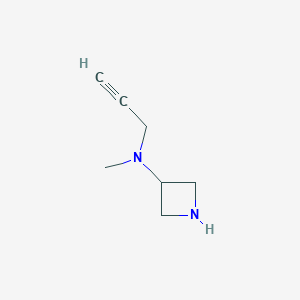
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
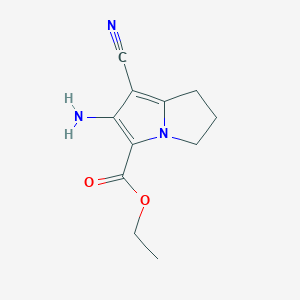
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)
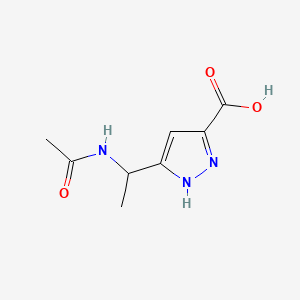
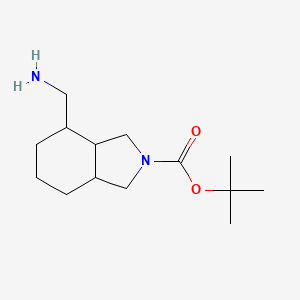
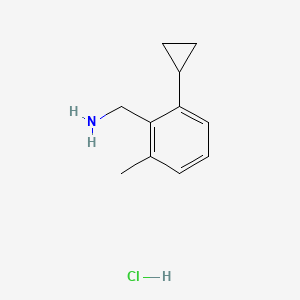
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
